N-Desmethyl Dextrorphan Hydrobromide
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Overview
Description
N-Desmethyl Dextrorphan Hydrobromide: is a chemical compound with the molecular formula C16H21NO·HBr and a molecular weight of 324.26 g/mol . It is a derivative of dextrorphan, which is an active metabolite of dextromethorphan, a widely used antitussive (cough suppressant) medication . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dextrorphan Hydrobromide typically involves the N-demethylation of dextrorphan. One common method for N-demethylation is the use of chloroformate esters (e.g., methyl, ethyl, phenyl, benzyl chloroformate) as reagents . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Dextrorphan Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce a ketone, while reduction can regenerate the original hydroxyl compound .
Scientific Research Applications
N-Desmethyl Dextrorphan Hydrobromide has several scientific research applications, including:
Mechanism of Action
N-Desmethyl Dextrorphan Hydrobromide exerts its effects primarily through its action on the NMDA receptor and sigma-1 receptor . It acts as a low-affinity uncompetitive NMDA antagonist and a sigma-1 receptor agonist . Additionally, it can antagonize α3/β4 nicotinic receptors . These interactions modulate neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Dextrorphan: The parent compound of N-Desmethyl Dextrorphan Hydrobromide, which also acts as an NMDA receptor antagonist.
Dextromethorphan: A widely used antitussive that is metabolized to dextrorphan and this compound.
Levorphanol: An opioid analgesic with similar structural features but different pharmacological properties.
Uniqueness: this compound is unique due to its specific action on NMDA and sigma-1 receptors, which distinguishes it from other related compounds. Its ability to modulate multiple receptor systems makes it a valuable tool in neurological and pharmacological research .
Biological Activity
N-Desmethyl Dextrorphan Hydrobromide is a significant metabolite of Dextromethorphan (DXM), which is widely recognized for its antitussive properties and diverse pharmacological effects. This article delves into the biological activity of N-Desmethyl Dextrorphan, exploring its mechanisms, therapeutic applications, and case studies that illustrate its clinical relevance.
Overview of Dextromethorphan and Its Metabolites
Dextromethorphan is primarily used as a cough suppressant but also exhibits various pharmacological activities, including:
- NMDA Receptor Antagonism : Dextromethorphan acts as a noncompetitive antagonist at the NMDA receptor, which is implicated in pain modulation and neuroprotection .
- Serotonin Reuptake Inhibition : It functions as a nonselective serotonin reuptake inhibitor (SSRI), contributing to its potential antidepressant effects .
- Sigma Receptor Agonism : The compound interacts with sigma receptors, which are involved in modulating neuroprotective pathways .
N-Desmethyl Dextrorphan is formed through the demethylation of Dextromethorphan and retains some of these pharmacological properties, particularly those related to NMDA receptor modulation.
N-Desmethyl Dextrorphan exhibits several biological activities:
- NMDA Receptor Modulation : Like its parent compound, N-Desmethyl Dextrorphan antagonizes NMDA receptors, which may contribute to its neuroprotective effects in conditions like ischemia .
- Serotonergic Activity : It has been shown to affect serotonin levels, potentially influencing mood and anxiety disorders .
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that N-Desmethyl Dextrorphan can noncompetitively block various nAChR subtypes, impacting pain perception and addiction pathways .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Dextrorphan involves:
- Metabolism : The primary metabolic pathway for Dextromethorphan is via cytochrome P450 2D6 (CYP2D6), which converts it into N-Desmethyl Dextrorphan. Variability in CYP2D6 activity among individuals can lead to differences in drug efficacy and side effects .
- Excretion : Metabolites are primarily excreted via urine, with both unchanged drug and metabolites detectable post-administration .
Therapeutic Applications
N-Desmethyl Dextrorphan has been investigated for various therapeutic uses:
- Pain Management : Due to its NMDA antagonistic properties, it may be beneficial in treating chronic pain conditions.
- Neuroprotection : Its ability to modulate excitotoxicity makes it a candidate for neuroprotective therapies in stroke and neurodegenerative diseases .
- Psychiatric Disorders : The serotonergic activity suggests potential applications in treating depression and anxiety disorders.
Case Study 1: Chronic Abuse of Dextromethorphan
A notable case involved a 32-year-old male with a history of chronic dextromethorphan abuse who exhibited escalating doses over time. This case highlighted the development of tolerance and dependence on the drug, evidenced by increasing serum chloride levels attributed to bromide interference from the hydrobromide salt . The patient's experience underscores the potential for misuse and the need for careful monitoring in therapeutic settings.
Case Study 2: Neuroprotective Effects
In an experimental model, N-Desmethyl Dextrorphan demonstrated protective effects against neuronal damage during ischemic events. The study indicated that administration prior to ischemic insult reduced neuronal death significantly compared to controls, suggesting its utility in acute neurological conditions .
Research Findings
Recent studies have further elucidated the biological activity of N-Desmethyl Dextrorphan:
Properties
Molecular Formula |
C16H22BrNO |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO.BrH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m1./s1 |
InChI Key |
LJAQABDSIONCIU-KHUAAREISA-N |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O.Br |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br |
Origin of Product |
United States |
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